

comparative study of Bispyribac-sodium and other ALS inhibitor herbicides

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Compound of Interest

Compound Name: 2-[(4,6-Dimethoxypyrimidin-2-yl)oxy]benzoic acid

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A Comparative Analysis of Bispyribac-Sodium and Other Acetolactate Synthase (ALS) Inhibitor Herbicides

Introduction

Acetolactate synthase (ALS) inhibiting herbicides are a cornerstone of modern weed management due to their high efficacy at low application rates, broad-spectrum activity, and favorable safety profiles.[1] These herbicides, classified under WSSA Group 2, function by disrupting the biosynthesis of essential branched-chain amino acids in susceptible plants.[2][3][4] The ALS inhibitor class is chemically diverse, encompassing several families, including Sulfonylureas (SUs), Imidazolinones (IMIs), Triazolopyrimidines (TPs), Pyrimidinyl-oxybenzoates (POBs), and Sulfonylamino-carbonyl-triazoliniones.[1][3][5][6]

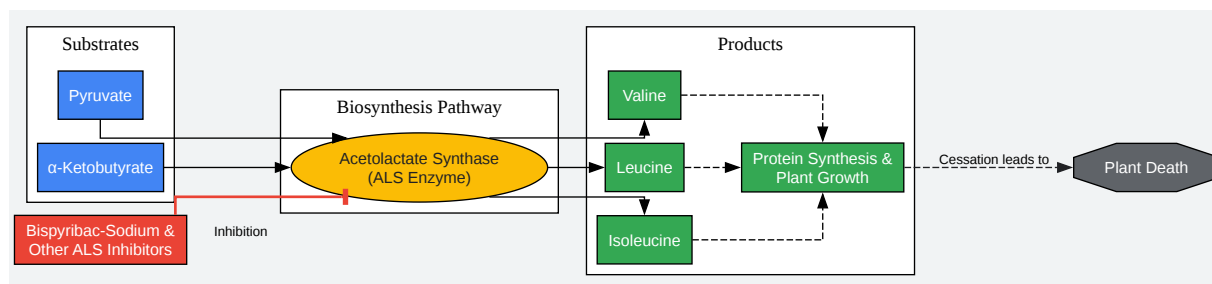
Bispyribac-sodium, a member of the pyrimidinyl-oxy-benzoate family, is a selective, systemic, post-emergence herbicide widely used for controlling a variety of grasses, sedges, and broadleaf weeds, particularly in rice cultivation.[7][8] This guide provides a comparative study of Bispyribac-sodium against other notable ALS inhibitor herbicides, supported by experimental data, to assist researchers and agricultural scientists in making informed decisions.

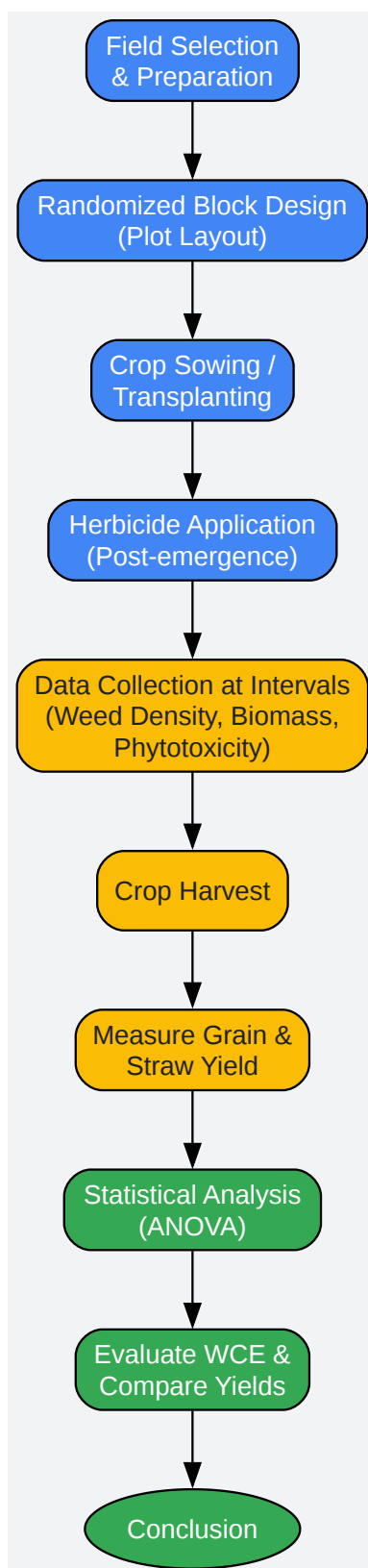
Mechanism of Action: ALS Inhibition

The primary mode of action for Bispyribac-sodium and all other ALS inhibitors is the specific inhibition of the acetolactate synthase enzyme (also known as acetohydroxyacid synthase,

AHAS).[3][7][8][9] This enzyme is the first and rate-limiting step in the biosynthesis of the branched-chain amino acids: valine, leucine, and isoleucine.[1][3][5][10] These amino acids are vital building blocks for protein synthesis and are essential for plant growth and development.
[11]

Upon application, the herbicide is absorbed by the foliage and roots and translocates throughout the plant to the meristematic regions where cell division is active.[3][12] By binding to the ALS enzyme, the herbicide blocks the production of these key amino acids.[1] This leads to a cessation of protein synthesis and, consequently, inhibits plant growth.[1] Susceptible plants stop growing soon after treatment, with symptoms like chlorosis (yellowing) of new leaves, stunting, and necrosis (tissue death) appearing over several days to weeks, ultimately leading to plant death.[2][3]





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